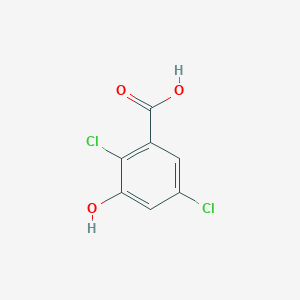
2,5-Dichloro-3-hydroxybenzoic acid
Cat. No. B8617445
M. Wt: 207.01 g/mol
InChI Key: RACHNQRBLHENME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05391541
Procedure details


To a flask containing 1100 mL of water was added 97.20 grams (2.43 moles) of sodium hydroxide. When the sodium hydroxide was completely dissolved, 51.34 grams (0.162 mole) of 2,5-dichloro-3-iodobenzoic acid was added, turning the solution black. To this black solution was added 26.29 grams (0.105 mole) of copper(II) sulfate pentahydrate. The reaction mixture was heated to 100° C. and maintained at this temperature for three hours. At the-conclusion of this period, the reaction mixture was cooled in an icewater bath and then acidified with concentrated hydrochloric acid. This mixture was extracted with ethyl acetate, and the extract was washed four times with water and once with a saturated aqueous solution of sodium chloride. The extract was dried over anhydrous sodium sulfate and filtered. The solvent was evaporated from the filtrate under reduced pressure, leaving 21.79 grams of 2,5-dichloro-3-hydroxybenzoic acid as a black solid.






Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].[Cl:3][C:4]1[C:12](I)=[CH:11][C:10]([Cl:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].Cl>O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].O>[Cl:3][C:4]1[C:12]([OH:1])=[CH:11][C:10]([Cl:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:0.1,4.5.6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
97.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
51.34 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1I)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
26.29 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Step Six
|
Name
|
|
|
Quantity
|
1100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at this temperature for three hours
|
|
Duration
|
3 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
At the-conclusion of this period
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled in an icewater bath
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract was washed four times with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated from the filtrate under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.79 g | |
| YIELD: CALCULATEDPERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
